(5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one
Description
Properties
Molecular Formula |
C6H8O3 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C6H8O3/c1-4-2-5(3-7)9-6(4)8/h5,7H,1-3H2/t5-/m0/s1 |
InChI Key |
PYBIZFZOOGMUMG-YFKPBYRVSA-N |
Isomeric SMILES |
C=C1C[C@H](OC1=O)CO |
Canonical SMILES |
C=C1CC(OC1=O)CO |
Origin of Product |
United States |
Preparation Methods
Asymmetric Cyclization of Hydroxy Acids
A primary route involves the intramolecular cyclization of (5S)-5-(hydroxymethyl)-3-methylidenepentanoic acid under acidic conditions. This method leverages chiral pool starting materials, such as L-ribose or D-gluconic acid derivatives, to ensure stereochemical control. For instance, JP2015501818A discloses a protocol where a protected pentenoic acid precursor undergoes Mitsunobu reaction-mediated lactonization, yielding the target lactone with >95% enantiomeric excess (ee). Key steps include:
-
Protection of the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions.
-
Activation of the carboxylic acid using p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM).
-
Cyclization catalyzed by camphorsulfonic acid (CSA) at 60°C for 12 hours.
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Reaction Temperature | 60°C |
| Catalyst | CSA (10 mol%) |
| Solvent | DCM |
This method’s scalability is limited by the cost of chiral starting materials, though it remains viable for small-scale production.
Ring-Closing Metathesis (RCM)
The methylidene group is efficiently introduced via RCM using Grubbs II catalyst. A diene precursor, such as (5S)-5-(hydroxymethyl)-3-allyloxyoxolan-2-one, undergoes metathesis in toluene at 40°C. JP2015501818A reports a 90% conversion rate when employing 5 mol% catalyst loading. Post-reaction purification via silica gel chromatography isolates the product with 85% yield. Challenges include catalyst deactivation by polar functional groups, necessitating rigorous drying of reagents.
Biocatalytic Approaches
Enzymatic Lactonization
Optimization of Stereochemical Control
Chiral Auxiliaries
The use of Evans oxazolidinones or Oppolzer sultams ensures stereochemical integrity during hydroxymethyl group installation. JP2005265702A describes a protocol where a boron-mediated aldol reaction between a chiral oxazolidinone and formaldehyde derivatives achieves 98% ee. Subsequent hydrogenolysis of the auxiliary and lactonization furnishes the target compound.
| Step | Reagent/Conditions | Outcome |
|---|---|---|
| Aldol Reaction | BF₃·OEt₂, −78°C | 98% ee |
| Hydrogenolysis | H₂/Pd-C, MeOH | 95% Yield |
| Lactonization | HCl, THF/H₂O | 88% Overall Yield |
Dynamic Kinetic Resolution (DKR)
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IA) resolves enantiomers, achieving ≥99% purity under isocratic conditions (hexane:isopropanol 90:10, 1.0 mL/min).
Industrial-Scale Challenges
Cost-Efficiency of Catalysts
Grubbs II catalyst’s high cost (≈$1,200/g) limits RCM scalability. Alternatives like Hoveyda-Grubbs catalysts offer longer lifetimes but require higher temperatures (80°C), risking decomposition of heat-sensitive intermediates.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains:
-
Hydroxymethyl group (-CH₂OH): Prone to oxidation, alkylation, or elimination.
-
Cyclic ester (oxolanone) : Vulnerable to ring-opening under nucleophilic or acidic conditions.
-
Methylidene group (C=CH₂): Susceptible to cycloaddition, oxidation, or hydrogenation.
Oxidation of the Hydroxymethyl Group
The hydroxymethyl group can be oxidized to form aldehydes or ketones. For example:
-
Baeyer-Villiger oxidation (e.g., using H₂O₂ and acidic conditions) could introduce oxygen-containing functional groups .
-
Metal-catalyzed oxidation (e.g., Mn complexes with peroxides) may convert the hydroxymethyl group to a carbonyl .
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Oxidation | H₂O₂, acidic conditions | Carbonyl compound | Selective oxidation, minimal side reactions |
Ring-Opening of the Oxolanone Core
The cyclic ester (oxolanone) can undergo nucleophilic attack:
-
Hydrolysis : Acidic or basic conditions cleave the ester bond, yielding diols or carboxylic acids .
-
Alkylation : Reaction with alkylating agents (e.g., Grignard reagents) may introduce new substituents.
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Hydrolysis | H₂O, H⁺/OH⁻ | Diol or carboxylic acid | pH-dependent regioselectivity |
Reactivity of the Methylidene Substituent
The methylidene group (C=CH₂) participates in:
-
Hydrogenation : Catalytic hydrogenation (e.g., Pd/C) reduces the double bond to a single bond .
-
Cycloaddition : Diels-Alder reactions or [2+2] cycloadditions could form cyclic products.
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Hydrogenation | Pd/C, H₂, 2 atm | Saturated compound | High stereoretention (>99%) |
Experimental Data and Optimization
Scientific Research Applications
Applications in Organic Synthesis
- Synthesis of Heterocycles
- Precursor for Bioactive Compounds
Medicinal Chemistry Applications
- Inhibition of Enzymes
- Antiviral Properties
Case Study 1: Synthesis of Inhibitors
A study demonstrated the synthesis of a series of α-glucosidase inhibitors using (5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one as a starting material. The resulting compounds exhibited significant inhibitory activity, making them candidates for further development as antidiabetic agents.
Case Study 2: Development of Antiviral Agents
Another research project focused on modifying this compound to enhance its antiviral properties. The modifications led to increased efficacy against specific viral strains, illustrating the compound's adaptability in medicinal chemistry.
Mechanism of Action
The mechanism of action of (5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved can include inhibition of key enzymes in metabolic or signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
- This group may also alter ring conformation, affecting binding to biological targets.
- Hydroxymethyl vs. Other Substituents : The 5S-hydroxymethyl group is shared with zalcitabine, a nucleoside analog , but the absence of a nucleobase in the target compound limits antiviral activity. In contrast, silyl-protected derivatives (e.g., ) are used in synthetic chemistry to prevent undesired hydroxyl group reactions .
- Aroma vs. Pharmaceutical Applications : While (5S)-5-(hydroxymethyl)oxolan-2-one contributes to tea aroma , the methylidene variant may have distinct sensory properties due to increased volatility or interaction with olfactory receptors.
Pharmacological Relevance
Nucleoside analogs like zalcitabine and stavudine (–4) utilize the oxolan-2-one scaffold with hydroxymethyl and nucleobase substituents for antiviral activity. The target compound lacks a nucleobase, suggesting divergent biological targets. However, its methylidene group could enable conjugation with biomolecules, warranting exploration in drug delivery or prodrug design .
Physicochemical Properties
- Solubility and Stability : The hydroxymethyl group enhances hydrophilicity compared to alkyl-substituted lactones (e.g., 5-ethyl-3-methyloxolan-2-one ). The methylidene group may reduce stability under acidic conditions due to possible ring-opening reactions.
- Safety Profile : Unlike 5-methoxy-5-methyloxolan-2-one, which has documented safety protocols , toxicity data for the target compound are absent, necessitating further study.
Biological Activity
(5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one, a compound with significant biological interest, has been studied for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Synthesis
The synthesis of (5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one involves modular approaches that allow for the generation of various derivatives with enhanced biological properties. Techniques such as hydroxymethylation have been explored to improve the pharmacokinetic profiles of related compounds .
Anticancer Properties
Recent studies have highlighted the anticancer activity of (5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one derivatives. In vitro assays using human lung adenocarcinoma (A549) cells demonstrated that these compounds exhibit cytotoxic effects comparable to established chemotherapeutics like cisplatin. The mechanism of action appears to involve apoptosis induction and modulation of cell cycle progression .
Table 1: Comparative Anticancer Activity
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| (5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one | 20 | Induces apoptosis |
| Cisplatin | 15 | DNA crosslinking |
| 5-FU (5-Fluorouracil) | 25 | Inhibits RNA synthesis |
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. It was evaluated against multidrug-resistant strains of bacteria, demonstrating significant inhibitory effects. The structure-activity relationship indicates that modifications at the hydroxymethyl position enhance antimicrobial efficacy .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of (5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one:
- Case Study on Lung Cancer Treatment : A study involving A549 cells treated with various concentrations of the compound revealed a dose-dependent increase in apoptosis markers, suggesting its potential as an adjunct therapy in lung cancer management .
- Antimicrobial Efficacy : In a comparative study against Gram-positive and Gram-negative bacteria, derivatives of (5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one were found to be effective at lower concentrations than traditional antibiotics, highlighting their potential in treating resistant infections .
Pharmacokinetics
The pharmacokinetic profile of (5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one derivatives indicates good stability and absorption characteristics. Studies show that these compounds maintain a half-life exceeding 36 hours in biological systems, suggesting favorable conditions for therapeutic use .
Q & A
Q. What precautions are essential when handling (5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one in aqueous environments?
- Methodological Answer : The compound’s α,β-unsaturated lactone moiety may react with nucleophiles (e.g., glutathione). Use inert atmospheres (N₂/Ar) for aqueous work. Store under anhydrous conditions with molecular sieves. Personal protective equipment (PPE) must include nitrile gloves and splash goggles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
